molecular formula C9H8F3NO3 B1608105 Methyl 6-(2,2,2-trifluoroethoxy)nicotinate CAS No. 287979-27-5

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Cat. No.: B1608105
CAS No.: 287979-27-5
M. Wt: 235.16 g/mol
InChI Key: JJRKMEKLZZJTEU-UHFFFAOYSA-N
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Description

“Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is a chemical compound with the molecular formula C9H8F3NO3 . It is also known by other names such as “6-(2,2,2-Trifluoroethoxy)nicotinic acid methyl ester” and “methyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate” among others .


Synthesis Analysis

The synthesis of “this compound” involves two stages . In the first stage, 2,2,2-trifluoroethanol reacts with sodium hydride in tetrahydrofuran at 20°C for 0.5 hours . In the second stage, 6-Chloronicotinic acid methyl ester is added to the reaction mixture in tetrahydrofuran and acetonitrile at 70°C for 1.5 hours .


Molecular Structure Analysis

The molecular structure of “this compound” includes 16 heavy atoms . The InChI code for the compound is “InChI=1S/C9H8F3NO3/c1-15-8(14)6-2-3-7(13-4-6)16-5-9(10,11)12/h2-4H,5H2,1H3” and the Canonical SMILES is "COC(=O)C1=CN=C(C=C1)OCC(F)(F)F" .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 235.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 7 . The compound has a Rotatable Bond Count of 4 . The Exact Mass is 235.04562760 g/mol . The Topological Polar Surface Area is 48.4 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Safe Synthesis Methods : Mulder et al. (2013) reported a safe and economical synthesis method for Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of anti-infective agents, emphasizing cost-effective and safe production processes (Mulder et al., 2013).

Biological and Medicinal Research

  • Retinoprotective Effects : Peresypkina et al. (2020) studied the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model, indicating its potential as a retinoprotector (Peresypkina et al., 2020).

  • Role in Enzymatic Reactions : Research by Babault et al. (2018) on Nicotinamide N-methyltransferase (NNMT) highlights the role of similar compounds in enzymatic reactions important for physiology and pathophysiology (Babault et al., 2018).

  • Metabolic Effects in Plants : Li et al. (2017) explored the role of N-Methyltransferase in Arabidopsis, demonstrating its significance in nicotinate detoxification and lignin biosynthesis in plants (Li et al., 2017).

Catalysis and Chemical Reactions

  • Catalytic Electrooxidation Studies : Munteanu et al. (2001) investigated the electrocatalytic oxidation of β-nicotinamide adenine dinucleotide, a process relevant in bioelectrochemistry (Munteanu et al., 2001).

  • Isomerization Processes in Organic Chemistry : Galenko et al. (2017) demonstrated the synthesis of methyl nicotinates via isomerization, highlighting the utility of such compounds in organic synthesis (Galenko et al., 2017).

Properties

IUPAC Name

methyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)6-2-3-7(13-4-6)16-5-9(10,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRKMEKLZZJTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369428
Record name methyl 6-(2,2,2-trifluoroethoxy)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287979-27-5
Record name methyl 6-(2,2,2-trifluoroethoxy)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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